molecular formula C18H8F3NO5S B14204657 Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester CAS No. 827018-01-9

Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester

Cat. No.: B14204657
CAS No.: 827018-01-9
M. Wt: 407.3 g/mol
InChI Key: SZIPFIRZUQUMIY-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester typically involves multi-step organic reactions. One common method includes the esterification of 2,4,6-trifluorobenzenesulfonic acid with 3-oxo-3H-phenoxazin-7-ol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its fluorine atoms can enhance binding affinity and selectivity towards specific targets, while the phenoxazinyl group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.

    Phenoxazinyl esters: Esters containing the phenoxazinyl moiety but with different acid components.

Uniqueness

Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester stands out due to its trifluorinated benzenesulfonic acid component, which imparts unique chemical properties such as increased stability and reactivity. The combination of fluorine atoms and the phenoxazinyl ester group makes it particularly valuable in applications requiring high specificity and efficiency .

Properties

CAS No.

827018-01-9

Molecular Formula

C18H8F3NO5S

Molecular Weight

407.3 g/mol

IUPAC Name

(7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate

InChI

InChI=1S/C18H8F3NO5S/c19-9-5-12(20)18(13(21)6-9)28(24,25)27-11-2-4-15-17(8-11)26-16-7-10(23)1-3-14(16)22-15/h1-8H

InChI Key

SZIPFIRZUQUMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)C3=C(C=C(C=C3F)F)F)OC4=CC(=O)C=CC4=N2

Origin of Product

United States

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